

Commercial availability and purity of 4-Amino-2,5-dichloroquinazoline

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Compound of Interest

Compound Name: 4-Amino-2,5-dichloroquinazoline

Cat. No.: B581285

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4-Amino-2,5-dichloroquinazoline: A Technical Guide for Researchers

An In-depth Examination of the Commercial Availability, Purity, Synthesis, and Biological Significance of a Key Heterocyclic Building Block.

This technical guide provides a comprehensive overview of **4-Amino-2,5-dichloroquinazoline**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its commercial availability, typical purity specifications, and analytical methodologies for its characterization. Furthermore, it outlines a probable synthetic route and purification protocols based on established methodologies for analogous quinazoline derivatives. The guide also explores the broader biological context of the 4-aminoquinazoline scaffold, highlighting its role as a privileged structure in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability and Physical Properties

4-Amino-2,5-dichloroquinazoline is available from a number of specialized chemical suppliers. The compound is typically supplied as a solid with a purity of 97% or higher. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | CAS Number | Molecular Formula | Purity Specification | Available Quantities |
|---------------|--------------|--|----------------------|----------------------|
| BLD Pharm | 1107695-06-6 | C ₈ H ₅ Cl ₂ N ₃ | ≥97% (HPLC) | 1g, 5g, 10g |
| Laibo Chem | 1107695-06-6 | C ₈ H ₅ Cl ₂ N ₃ | ≥97% | 1g, 5g |
| CP Lab Safety | 1107695-06-6 | C ₈ H ₅ Cl ₂ N ₃ | 97%+ | 1g |

Table 1: Commercial Suppliers and General Specifications for **4-Amino-2,5-dichloroquinazoline**.

Purity and Characterization

The purity of commercially available **4-Amino-2,5-dichloroquinazoline** is predominantly determined using High-Performance Liquid Chromatography (HPLC). Further structural confirmation and purity assessment are typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Analytical Method | Purpose | Typical Observations |
|--------------------|--|--|
| HPLC | Purity assessment and quantification. | A major peak corresponding to the product with an area percentage of ≥97%. |
| ¹ H NMR | Structural confirmation and identification of proton environments. | Aromatic and amine proton signals consistent with the expected structure. |
| LC-MS | Molecular weight confirmation and impurity identification. | A molecular ion peak corresponding to the exact mass of the compound. |

Table 2: Common Analytical Methods for the Characterization of **4-Amino-2,5-dichloroquinazoline**.

Representative HPLC Purity Analysis Protocol

While a specific protocol for **4-Amino-2,5-dichloroquinazoline** is not publicly available, a general reversed-phase HPLC method, adaptable for this compound, is described below.[1][2]

Instrumentation and Materials:

- HPLC System: Equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

Synthesis and Purification

The synthesis of **4-amino-2,5-dichloroquinazoline** is anticipated to proceed via a regioselective nucleophilic aromatic substitution (SNAr) reaction. This widely documented method for the synthesis of 4-aminoquinazoline derivatives involves the reaction of a corresponding 2,4-dichloroquinazoline precursor with an amine.[3][4] In the case of **4-amino-2,5-dichloroquinazoline**, the starting material would be 2,4,5-trichloroquinazoline. The chlorine atom at the 4-position is the most susceptible to nucleophilic attack.[3][4]

Proposed Synthetic Protocol

The following is a generalized experimental procedure based on the synthesis of structurally similar 4-aminoquinazolines.[4][5][6]

Materials:

- 2,4,5-trichloroquinazoline

- Ammonia source (e.g., ammonium hydroxide, ammonia in a suitable solvent)
- Aprotic polar solvent (e.g., dioxane, N,N-dimethylformamide (DMF))
- Base (e.g., N,N-diisopropylethylamine (DIPEA), if using an amine salt)

Procedure:

- Dissolve 2,4,5-trichloroquinazoline in a suitable aprotic polar solvent.
- Add an excess of the ammonia source to the reaction mixture.
- If necessary, add a non-nucleophilic base like DIPEA to neutralize any acid formed during the reaction.
- Heat the reaction mixture at a temperature ranging from room temperature to 100°C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

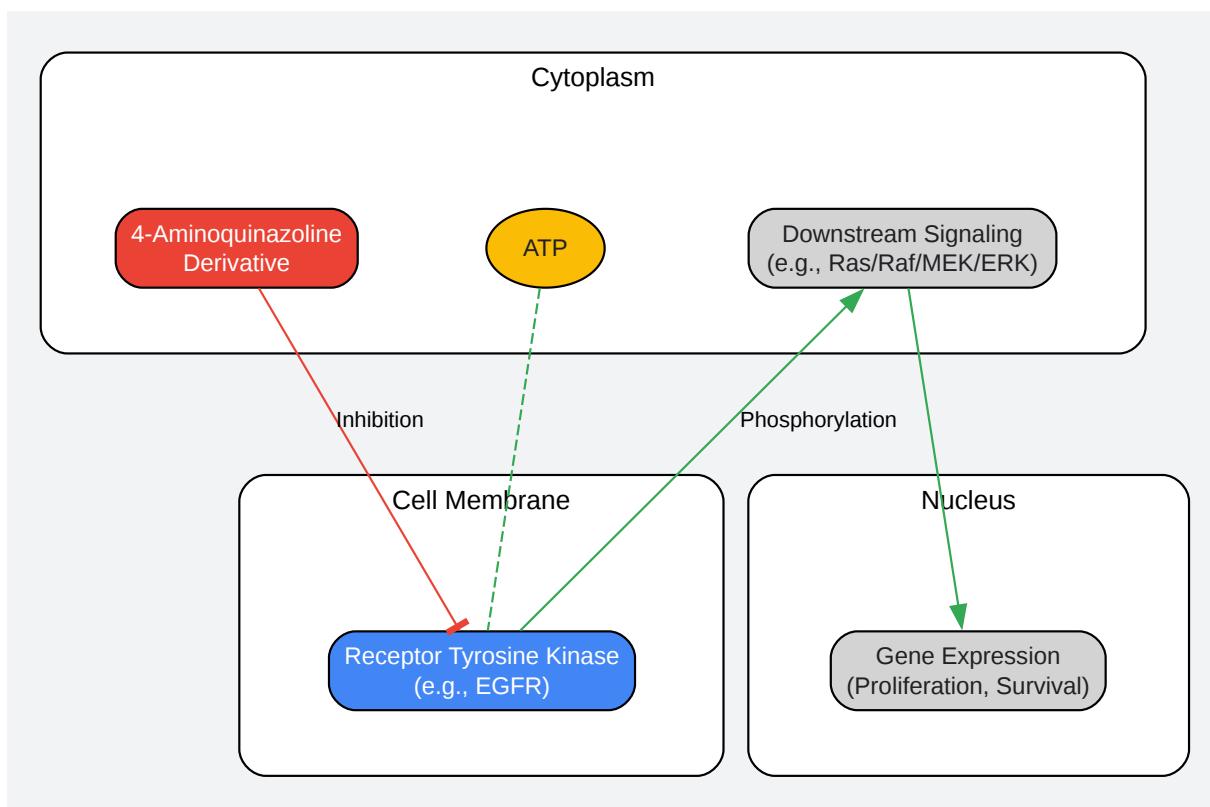
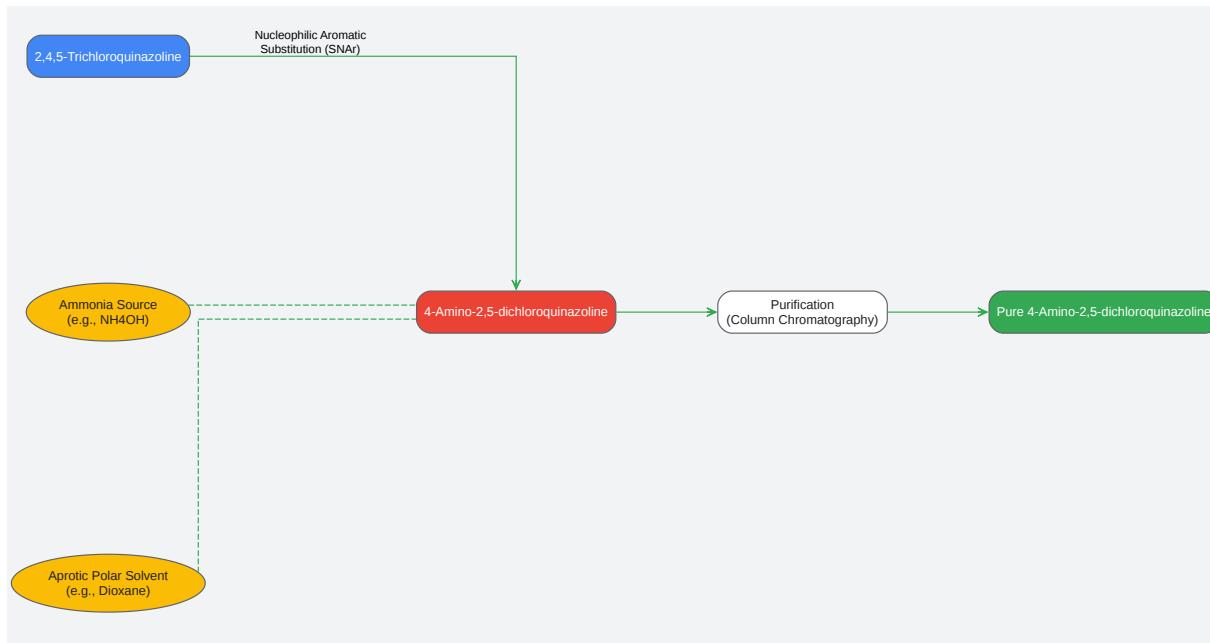
Purification Protocol

The crude **4-Amino-2,5-dichloroquinazoline** can be purified by column chromatography on silica gel.[\[4\]](#)[\[6\]](#)

Procedure:

- Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in methanol).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.

- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to yield the purified **4-Amino-2,5-dichloroquinazoline**.



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